Glycine, N-2-pyrrolidinylidene-
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Overview
Description
Glycine, N-2-pyrrolidinylidene-, also known as Glycine, N-2-pyrrolidinylidene-, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways based on its interaction with different targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on its potential interactions with various targets, it could have diverse effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. It may interact with several enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving N-(3,4-dihydro-2H-pyrrol-5-yl)glycine are not well-defined. It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Biological Activity
Glycine, N-2-pyrrolidinylidene-, a derivative of glycine, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Overview of Glycine and Its Derivatives
Glycine, the simplest amino acid, plays a crucial role in various biological processes. Its derivatives, particularly those with modifications such as N-2-pyrrolidinylidene-, have been studied for their enhanced biological activities. The pyrrolidine ring structure may contribute to unique pharmacological effects, making these compounds of interest in medicinal chemistry.
Mechanisms of Biological Activity
- G-Protein Coupled Receptor Activation : Research indicates that glycine derivatives can activate G-protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways. This activation can lead to various physiological responses, including anti-inflammatory effects and modulation of pain perception .
- Antinociceptive and Anti-inflammatory Effects : Glycine conjugates have demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
- Antiproliferative Activity : Certain glycine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to N-2-pyrrolidinylidene- can reduce cell viability in lung adenocarcinoma models (A549 cells), suggesting potential as anticancer agents .
Anticancer Activity
A study evaluating the anticancer properties of several glycine derivatives found that compounds with structural modifications, including those containing the pyrrolidine moiety, showed promising cytotoxicity against cancer cell lines. Specifically, derivatives exhibited IC50 values indicating effective inhibition of cell growth in A549 cells while maintaining lower toxicity levels in non-cancerous cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of glycine derivatives. For example, certain compounds demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .
Data Table: Biological Activities of Glycine Derivatives
Properties
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKQUSRKNOGRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150469 |
Source
|
Record name | Glycine, N-2-pyrrolidinylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113561-30-1 |
Source
|
Record name | Glycine, N-2-pyrrolidinylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-2-pyrrolidinylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.